5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve detailing the compound’s reactivity, including what types of reactions it undergoes and what products it forms.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and spectral data.Scientific Research Applications
Cationic Dehalogenation
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one undergoes cationic dehalogenation to form corresponding uracils upon heating with hydroxyl-containing compounds. This reaction is a significant chemical transformation in organic synthesis and can be used to modify pyrimidine derivatives for various applications (Gunar, Mikhailopulo, & Zav’yalov, 1968).
Regioselective Displacement Reactions
The compound exhibits interesting reactivity in regioselective displacement reactions. For example, ammonia reacts with 5-bromo-2,4-dichloro-6-methylpyrimidine, a related compound, to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine, demonstrating the potential for creating varied substituted pyrimidines (Doulah et al., 2014).
Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives
4-Amino-5-bromo-2-substituted-aminopyrimidines, closely related to the compound , have been used as precursors in the synthesis of new thiazolo[4,5-d]pyrimidine derivatives. This showcases the compound's utility in heterocyclic chemistry and pharmaceutical synthesis (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Unique Chemical Transformations
The compound is involved in unique chemical reactions, such as one-pot nitrodebromination and methyl bi-functionalization, which demonstrate its versatility in organic synthesis. This kind of reaction is notable for its efficiency and novelty in pyrimidine chemistry (Mousavi, Heravi, & Tajabadi, 2020).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve discussing potential areas for further research or application of the compound.
properties
IUPAC Name |
5-bromo-4-hydroxy-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROYZQSAVGDLBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390814 |
Source
|
Record name | 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | |
CAS RN |
4722-76-3 |
Source
|
Record name | 5-Bromo-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4722-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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